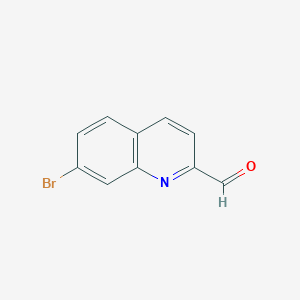

7-Bromoquinoline-2-carbaldehyde

Description

Contextualizing 7-Bromoquinoline-2-carbaldehyde within Heterocyclic Chemistry Research

Heterocyclic chemistry is a cornerstone of modern organic chemistry, with its compounds forming the basis of numerous pharmaceuticals, agrochemicals, and advanced materials. Within this vast field, quinoline (B57606) and its derivatives represent a particularly important class of nitrogen-containing heterocycles. This compound, with its distinct arrangement of a bromine atom and an aldehyde group on the quinoline framework, presents a unique combination of reactive sites. smolecule.com This structure makes it a valuable intermediate for synthesizing more complex molecules with potentially novel properties. smolecule.com The presence of the aldehyde group allows for a wide range of chemical transformations, while the bromine atom offers a site for cross-coupling reactions, further expanding its synthetic utility.

Significance of Quinoline-Based Architectures in Advanced Chemical Synthesis and Applications

The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a privileged structure in medicinal chemistry and materials science. Quinoline derivatives are found in a variety of biologically active compounds, including the well-known antimalarial drug mefloquine. smolecule.com Their unique electronic and structural features also make them suitable for applications in organic electronics and sensor technology. smolecule.com The strategic placement of functional groups, as seen in this compound, allows for the fine-tuning of the molecule's properties, making it a versatile platform for the development of new drugs and materials. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

7-bromoquinoline-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO/c11-8-3-1-7-2-4-9(6-13)12-10(7)5-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAAIYUWCJFTSAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601299309 | |

| Record name | 7-Bromo-2-quinolinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601299309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904369-20-6 | |

| Record name | 7-Bromo-2-quinolinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=904369-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-2-quinolinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601299309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromoquinoline-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 7 Bromoquinoline 2 Carbaldehyde and Its Core Quinoline Scaffold

Classical and Contemporary Approaches to Quinoline (B57606) Ring Formation Relevant to 7-Bromoquinoline-2-carbaldehyde Precursors

The synthesis of the quinoline ring system is a well-established field in organic chemistry, with several named reactions providing reliable pathways to this heterocyclic core. These classical methods, along with modern improvements, are instrumental in preparing the necessary precursors for this compound.

Friedländer Condensation and its Mechanistic Variations

The Friedländer synthesis is a powerful and direct method for constructing quinoline rings by the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgjk-sci.com This reaction can be catalyzed by acids or bases. jk-sci.com

There are two primary mechanistic pathways proposed for the Friedländer condensation. wikipedia.orgcdnsciencepub.com The first involves an initial aldol (B89426) condensation between the reactants, followed by cyclization and dehydration to form the quinoline. wikipedia.orgcdnsciencepub.com The second pathway suggests the initial formation of a Schiff base, which then undergoes an intramolecular aldol-type reaction and subsequent dehydration. wikipedia.org The rate-determining step can vary depending on the specific reactants and conditions. cdnsciencepub.com

A significant advantage of the Friedländer synthesis is the predictable regiochemistry of the substituents on the newly formed heterocyclic ring. cdnsciencepub.com Modern variations have focused on the use of milder catalysts, such as iodine and various Lewis acids, and environmentally benign reaction conditions, including microwave irradiation. wikipedia.orgjk-sci.com

Skraup and Döebner-von Miller Reactions: Catalytic Improvements and Mechanistic Studies

The Skraup and Döebner-von Miller reactions are classic methods for quinoline synthesis that utilize anilines as starting materials. The Skraup reaction involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. numberanalytics.com The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to yield the quinoline. numberanalytics.com

The Döebner-von Miller reaction is a more general method that uses α,β-unsaturated aldehydes or ketones in place of glycerol. wikipedia.orgsynarchive.com This reaction is also typically catalyzed by strong acids. wikipedia.org The mechanism of the Döebner-von Miller reaction has been a subject of debate, with studies suggesting a fragmentation-recombination mechanism. wikipedia.orgnih.gov

Catalytic improvements for both reactions have focused on replacing the harsh acidic conditions with milder Lewis acids like tin tetrachloride and scandium(III) triflate. wikipedia.org Efforts have also been made to develop more environmentally friendly procedures, such as using heterogeneous catalysts or ionic liquids. numberanalytics.comnumberanalytics.com

| Reaction | Key Reactants | Catalyst/Conditions | Product |

| Skraup Reaction | Aniline, Glycerol | Sulfuric Acid, Oxidizing Agent | Quinoline |

| Döebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | Strong Acid (e.g., HCl) or Lewis Acid | Substituted Quinoline |

Conrad-Limpach and Camps Cyclizations for Quinolinone Synthesis

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to produce 4-hydroxyquinolines (which exist predominantly as 4-quinolones). wikipedia.orgjptcp.com The reaction mechanism begins with the formation of a Schiff base, followed by a thermally induced cyclization. wikipedia.org The reaction conditions, particularly the temperature, can influence the regioselectivity of the initial condensation, leading to either 4-quinolones or 2-quinolones (Knorr variation). wikipedia.org Traditionally, high-boiling solvents are used to facilitate the high-energy cyclization step. nih.gov

The Camps cyclization is another valuable method for synthesizing hydroxyquinolines, specifically from o-acylaminoacetophenones. wikipedia.orgchem-station.com This reaction is typically base-catalyzed and proceeds via an intramolecular condensation. wikipedia.orgmdpi.com The substitution pattern of the starting material determines the structure of the resulting hydroxyquinoline. wikipedia.org

| Reaction | Starting Material | Key Reagent/Condition | Primary Product |

| Conrad-Limpach Synthesis | Aniline, β-ketoester | Heat | 4-Hydroxyquinoline (B1666331) (4-Quinolone) |

| Camps Cyclization | o-Acylaminoacetophenone | Base (e.g., Hydroxide) | Hydroxyquinoline |

Gould-Jacobs Reaction Protocols

The Gould-Jacobs reaction provides a route to 4-hydroxyquinoline derivatives through the reaction of anilines with substituted malonic esters, such as diethyl ethoxymethylenemalonate. wikipedia.orgwikiwand.comdrugfuture.com The process involves an initial condensation/substitution reaction, followed by a thermal cyclization and subsequent hydrolysis and decarboxylation. wikipedia.orgwikiwand.com This method is particularly effective for anilines bearing electron-donating groups at the meta-position. wikiwand.com Microwave irradiation has been shown to significantly accelerate the reaction and improve yields. jasco.ro

The mechanism starts with a nucleophilic attack from the aniline on the malonic ester derivative, leading to a condensation product. wikiwand.com A 6-electron cyclization then occurs, forming the quinoline ring system. wikiwand.com

Povarov Reaction and Related Aza-Diels-Alder Methodologies

The Povarov reaction is a powerful aza-Diels-Alder reaction used for the synthesis of tetrahydroquinolines, which can then be oxidized to quinolines. researchgate.netsci-rad.com It typically involves the reaction of an N-arylimine with an electron-rich alkene. sci-rad.comresearchgate.net The reaction can be performed in a one-pot, multi-component fashion by combining an aniline, an aldehyde, and an alkene. sci-rad.com

This reaction is often catalyzed by Lewis acids or Brønsted acids. researchgate.netmdpi.com The Povarov reaction offers a convergent and atom-economical approach to highly substituted quinoline derivatives. researchgate.net It represents an inverse electron-demand aza-Diels-Alder reaction. sci-rad.com

Targeted Halogenation Strategies for Quinoline Systems, with a Focus on C-7 Bromination

Once the quinoline core is assembled, the next critical step in the synthesis of this compound is the regioselective introduction of a bromine atom at the C-7 position. The electronic properties of the quinoline ring, with its electron-withdrawing nitrogen atom, dictate the regioselectivity of electrophilic substitution reactions.

Electrophilic bromination of the unsubstituted quinoline ring is often challenging due to the deactivation of the ring system. However, the presence of activating groups, such as hydroxyl or amino groups, can direct the substitution to specific positions. For instance, the bromination of 8-hydroxyquinoline (B1678124) and 8-aminoquinoline (B160924) can lead to a mixture of mono- and di-bromo derivatives, including products brominated at the 5 and 7 positions. acgpubs.orgresearchgate.net The choice of brominating agent, such as molecular bromine or N-bromosuccinimide (NBS), and the reaction conditions play a crucial role in the outcome of the reaction. acgpubs.orgrsc.org

Formylation Techniques for Introducing the C-2 Carbaldehyde Moiety into Quinoline Scaffolds

Introducing a carbaldehyde (formyl) group at the C-2 position of a quinoline ring is a significant synthetic challenge. Direct formylation of the quinoline heterocycle is often difficult and can result in poor yields or lack of regioselectivity. nih.gov Consequently, research has pivoted towards more sophisticated and reliable strategies, including the functionalization of pre-existing quinolines via C-H activation and building the quinoline ring with the C-2 aldehyde already incorporated.

One of the most powerful modern techniques is the transition-metal-catalyzed C-H activation. nih.gov This approach allows for the direct functionalization of the C-2 position, which is facilitated by the nitrogen atom in the ring. nih.gov While direct C-2 formylation via C-H activation is still an emerging area, the strategy often involves the introduction of a group that can be readily converted to an aldehyde. For instance, palladium-catalyzed C-H activation of quinoline N-oxides can introduce various substituents at the C-2 position. nih.govmdpi.comrsc.org These N-oxides can then be deoxygenated to yield the functionalized quinoline. mdpi.com

Another prevalent strategy is to construct the quinoline ring from precursors that already contain the aldehyde functionality or a masked equivalent. The Riley oxidation, which uses selenium dioxide, is a classic method that has been employed to oxidize a methyl group at the C-2 position of a quinoline to the corresponding carbaldehyde. researchgate.net More contemporary methods, such as the Friedländer annulation, can be adapted to use a reactant bearing an aldehyde group, which becomes the C-2 carbaldehyde of the final quinoline product. tandfonline.com This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group adjacent to a carbonyl. tandfonline.com

Furthermore, 2-chloroquinoline-3-carbaldehydes serve as versatile precursors where the chloro group at the C-2 position can be synthetically replaced by a formyl group, among other functionalities. rsc.org

Green Chemistry and Sustainable Synthetic Pathways for Quinoline Aldehyde Production

In recent years, the principles of green chemistry have become a major driver in the development of new synthetic methodologies to reduce environmental impact. tandfonline.comnih.gov Traditional methods for quinoline synthesis often rely on harsh conditions, toxic reagents, and stoichiometric amounts of catalysts, leading to significant waste. tandfonline.comnih.govresearchgate.net Modern sustainable approaches aim to overcome these limitations by using environmentally benign solvents, energy-efficient techniques, and recyclable catalysts. nih.govtandfonline.com

Key green strategies for quinoline synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by directly heating the reactants. tandfonline.comtandfonline.com This has been successfully applied to classic reactions like the Skraup synthesis. tandfonline.com

Ultrasound-Assisted Synthesis: Sonication provides mechanical energy to the reaction mixture, enhancing reaction rates and efficiency, often under milder conditions. nih.gov

Use of Green Solvents: Replacing hazardous organic solvents with environmentally friendly alternatives like water, ethanol, or ionic liquids is a cornerstone of green chemistry. researchgate.nettandfonline.com Water, in particular, has been used as a solvent for one-pot, three-component syntheses of quinoline derivatives. tandfonline.com

Nanocatalysis: The use of nanocatalysts offers advantages such as high surface area, enhanced reactivity, and ease of recovery and reuse, which aligns with sustainability goals. nih.gov

| Green Approach | Key Features | Example Catalyst/Conditions | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields. | H2SO4 in glycerol; p-TSA in water. | tandfonline.com |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates under mild conditions. | Fe3O4@SiO2–SO3H nanoparticles. | nih.gov |

| Green Solvents | Use of non-toxic, biodegradable solvents. | Water, Ethanol, Ionic Liquids. | researchgate.nettandfonline.com |

| Homogeneous Catalysis | Environmentally benign, operates under aerobic conditions. | Nickel-based molecular catalyst. | nih.gov |

Cascade and Multicomponent Reaction Architectures for Integrated Quinoline Synthesis

Cascade reactions and multicomponent reactions (MCRs) represent highly efficient strategies for constructing complex molecules like quinolines from simple starting materials in a single synthetic operation. rsc.orgrsc.org These methods are characterized by high atom economy, step economy, and the ability to generate molecular diversity quickly. rsc.orgnih.gov MCRs, where three or more reactants combine in a one-pot process, are particularly powerful for building the quinoline scaffold. rsc.orgnih.gov

Several named reactions fall under this category and are routinely used for quinoline synthesis:

Povarov Reaction: A three-component reaction involving an aniline, an aldehyde, and an activated alkene to form tetrahydroquinolines, which can then be oxidized to quinolines. nih.gov

Friedländer Synthesis: A condensation between a 2-aminoaryl aldehyde or ketone and a compound with an active methylene (B1212753) group. tandfonline.com

Doebner-von Miller Reaction: Involves the reaction of an aniline with α,β-unsaturated carbonyl compounds. tandfonline.com

Modern advancements have expanded the scope and utility of these reactions. For example, a Rh(III)-catalyzed cascade reaction of N-aryl amidines with two molecules of a CF3-ynone has been developed to produce highly functionalized quinolines through a sequence of C–H/N–H/C–N/C–C bond cleavages. rsc.org Similarly, functionalized benzo[h]quinolines have been synthesized in a one-pot, base-catalyzed cascade reaction involving benzonitriles and diynones. nih.gov These methods showcase the power of cascade reactions to rapidly build molecular complexity from simple and readily available starting materials. mdpi.com

| Reaction Name | Components | Key Features | Reference |

|---|---|---|---|

| Povarov Reaction | Aniline, Aldehyde, Activated Alkene | Forms tetrahydroquinoline core, often requires subsequent oxidation. | nih.gov |

| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, Active Methylene Compound | Direct formation of the quinoline ring; versatile. | tandfonline.com |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl Compound | Classical method, often uses strong acid catalysis. | tandfonline.com |

| Iron-Catalyzed MCR | Aromatic Aldehyde, Ethyl Acetoacetate, 1,3,4-Thiadiazole derivatives | Solvent-free grinding method, uses an inexpensive and benign metal catalyst. | researchgate.net |

Chemical Functionalization of the Aldehyde Group at C-2

The aldehyde functionality at the C-2 position of this compound is a versatile anchor for a multitude of chemical transformations. Its electrophilic carbon atom readily participates in reactions with a wide range of nucleophiles, and the group as a whole can undergo selective oxidation or reduction. Furthermore, modern catalytic methods, including N-heterocyclic carbene (NHC) organocatalysis and transition metal-catalyzed processes, have expanded the repertoire of reactions possible at this site, allowing for novel C-H functionalization and acyl-group manipulations.

Nucleophilic Additions and Condensation Reactions

The electrophilic nature of the carbonyl carbon in this compound makes it a prime target for nucleophilic attack. masterorganicchemistry.com This reactivity is fundamental to a variety of classic and contemporary organic transformations that enable the construction of new carbon-carbon and carbon-heteroatom bonds.

One of the most fundamental reactions is the Wittig reaction , which converts aldehydes and ketones into alkenes. wikipedia.orglibretexts.org In this process, this compound reacts with a phosphorus ylide, also known as a Wittig reagent, to yield a substituted 7-bromo-2-vinylquinoline. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a [2+2] cycloaddition to form a transient oxaphosphetane intermediate, which then fragments to give the alkene and triphenylphosphine (B44618) oxide. libretexts.orgorganic-chemistry.org The stereochemical outcome of the Wittig reaction, yielding either the E or Z isomer of the alkene, is influenced by the nature of the ylide used. organic-chemistry.orgudel.edu

The Henry reaction , or nitroaldol reaction, is another important carbon-carbon bond-forming reaction that involves the addition of a nitroalkane to an aldehyde in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction with this compound would produce a β-nitro alcohol. wikipedia.org The products of the Henry reaction are valuable synthetic intermediates that can be further transformed into other functional groups, such as β-amino alcohols or nitroalkenes. wikipedia.org

The versatility of the aldehyde group extends to various condensation reactions. For instance, reaction with primary amines can lead to the formation of imines, which are themselves useful intermediates for further functionalization.

Table 1: Examples of Nucleophilic Addition and Condensation Reactions with this compound

| Reaction Name | Reagent(s) | Product Type | Key Features |

| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CHR) | Alkene | Forms a C=C double bond, converting the aldehyde to a vinyl group. wikipedia.orgmasterorganicchemistry.com |

| Henry Reaction | Nitroalkane (e.g., R-CH₂NO₂), Base | β-Nitro Alcohol | Forms a C-C bond and introduces a nitro and a hydroxyl group. wikipedia.orgorganic-chemistry.org |

| Imination | Primary Amine (R-NH₂) | Imine | Forms a C=N double bond. |

N-Heterocyclic Carbene (NHC) Organocatalysis in Aldehyde C-H Functionalization

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, including the functionalization of aldehydes. researchgate.netnih.gov NHCs can react with aldehydes to generate key intermediates such as the Breslow intermediate and acyl azolium ions, which can then participate in a range of reactions. mdpi.comyoutube.com This reactivity allows for the umpolung, or reversal of polarity, of the aldehyde carbon, enabling it to act as a nucleophile. nih.gov

One significant application of NHC catalysis is the generation of homoenolate equivalents from α,β-unsaturated aldehydes. rsc.org While this compound is not an α,β-unsaturated aldehyde itself, derivatization via a reaction like the Wittig reaction could introduce the necessary unsaturation. The resulting homoenolate can then react with various electrophiles. researchgate.net

NHC catalysts are also employed in oxidative esterification reactions of aldehydes. mdpi.com In these reactions, the NHC activates the aldehyde, which then reacts with an alcohol in the presence of an oxidant to form an ester. Furthermore, NHCs can catalyze the annulation of aldehydes with various partners to construct new ring systems. researchgate.net The development of chiral NHCs has also enabled highly enantioselective transformations. mdpi.com The application of these advanced catalytic methods to this compound and its derivatives opens up new avenues for the synthesis of complex, functionalized quinoline structures.

Transition Metal-Catalyzed Acylations and Hydroacylations Utilizing the Aldehyde Moiety

Transition metal catalysis offers another powerful set of tools for the functionalization of the aldehyde group in this compound. These methods can facilitate reactions that are often difficult to achieve through traditional means.

Acylation reactions involving the aldehyde group can be achieved through various transition metal-catalyzed processes. For instance, palladium-NHC complexes have been shown to catalyze the direct C(sp²)–H arylation of benzaldehydes, a reaction that could potentially be applied to the quinoline scaffold. nih.gov

Hydroacylation is a reaction where an aldehyde is added across a carbon-carbon multiple bond, such as an alkene or alkyne. This atom-economical process is often catalyzed by rhodium or ruthenium complexes. Intramolecular hydroacylation can be used to construct cyclic ketones, while intermolecular versions can lead to the formation of linear ketones. While specific examples with this compound are not prevalent in the literature, the general principles of hydroacylation suggest its potential applicability for creating new carbon-carbon bonds at the C-2 position.

Substitution and Coupling Reactions at the C-7 Bromine Position

The bromine atom at the C-7 position of this compound serves as a versatile handle for introducing a wide range of substituents onto the quinoline core. This is primarily achieved through palladium-catalyzed cross-coupling reactions, which have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming new bonds in organic synthesis. The C-Br bond at the 7-position of this compound is well-suited for these transformations.

The Suzuki-Miyaura coupling is a widely used reaction for the formation of carbon-carbon bonds. wikipedia.orglibretexts.orgyonedalabs.com It involves the reaction of an organoboron compound, typically a boronic acid or a boronic ester, with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org Applying this reaction to this compound allows for the introduction of a variety of aryl, heteroaryl, or vinyl groups at the C-7 position. researchgate.netmdpi.com The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction couples an amine with an aryl halide, providing a direct route to arylamines. wikipedia.org In the context of this compound, this reaction enables the synthesis of 7-aminoquinoline (B1265446) derivatives by reacting it with primary or secondary amines in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. beilstein-journals.orgnih.govyoutube.comnih.gov The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org

Table 3: Key Palladium-Catalyzed Cross-Coupling Reactions at the C-7 Position

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |

| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., R-B(OH)₂) | C-C | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) wikipedia.orglibretexts.org |

| Buchwald-Hartwig Amination | Amine (R-NH₂) | C-N | Pd catalyst (e.g., Pd₂(dba)₃), Phosphine Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) wikipedia.orgbeilstein-journals.org |

These palladium-catalyzed reactions significantly enhance the synthetic utility of this compound, allowing for the construction of a diverse library of substituted quinoline-2-carbaldehydes, which can then undergo further transformations at the aldehyde group.

Regioselective Nucleophilic Aromatic Substitution Variants

Nucleophilic aromatic substitution (SNAr) is a pivotal reaction class for modifying aromatic systems. wikipedia.org For an SNAr reaction to occur, the aromatic ring must be rendered electron-deficient, typically by the presence of strong electron-withdrawing groups. wikipedia.org In the case of this compound, the quinoline nitrogen atom and the carbaldehyde group at the C-2 position both serve as electron-withdrawing substituents, activating the ring system for nucleophilic attack.

The bromine atom at the C-7 position acts as a good leaving group, making this site the focal point for regioselective substitution. While the aldehyde and nitrogen activate the entire ring, the substitution occurs specifically at the carbon atom bearing the halogen. The mechanism generally proceeds via a two-step addition-elimination pathway, involving the formation of a stabilized intermediate known as a Meisenheimer complex. wikipedia.org

A variety of nucleophiles can be employed to displace the bromide, leading to a diverse library of 7-substituted quinoline derivatives. The regioselectivity of these reactions is a key advantage, allowing for precise modification of the quinoline scaffold.

Table 1: Examples of Regioselective SNAr on this compound

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Amine | R-NH₂ (e.g., Aniline) | 7-Aminoquinoline Derivatives |

| Alkoxide | R-ONa (e.g., Sodium Methoxide) | 7-Alkoxyquinoline Derivatives |

| Thiolate | R-SNa (e.g., Sodium Thiophenolate) | 7-Thioetherquinoline Derivatives |

Organometallic Reagent Chemistry (e.g., Grignard Reagents, Lithium-Magnesium Exchange)

The dual functionality of this compound allows for distinct transformations using organometallic reagents, targeting either the aldehyde group or the carbon-bromine bond.

Reactions at the Aldehyde Group: The electrophilic carbonyl carbon of the aldehyde is a prime target for nucleophilic attack by organometallic reagents like Grignard (R-MgX) and organolithium (R-Li) reagents. youtube.com This reaction proceeds via nucleophilic addition to the carbonyl. youtube.com Subsequent aqueous workup protonates the resulting alkoxide to yield a secondary alcohol. This transformation is a fundamental C-C bond-forming reaction, enabling the introduction of various alkyl, vinyl, or aryl substituents. youtube.com

Reactions at the Carbon-Bromine Bond: The C-7 bromine atom provides a handle for different organometallic strategies. Halogen-metal exchange, for instance using n-butyllithium or a turbo-Grignard reagent like i-PrMgCl·LiCl, can convert the C-Br bond into a nucleophilic organometallic species (a 7-quinolyl-magnesium or -lithium reagent). This new nucleophilic center can then be reacted with a wide range of electrophiles to install new functional groups at the C-7 position.

Table 2: Derivatization via Organometallic Reagents

| Target Site | Reagent Type | Electrophile/Nucleophile | Resulting Functional Group |

|---|---|---|---|

| C2-Aldehyde | Grignard Reagent (e.g., CH₃MgBr) | C2-Aldehyde (electrophile) | Secondary Alcohol |

| C7-Bromine | Halogen-Metal Exchange (e.g., n-BuLi) | CO₂ (electrophile) | Carboxylic Acid |

Chemo- and Regioselective Transformations for Advanced Derivatization of this compound

The presence of two distinct reactive sites—the aldehyde and the C-Br bond—necessitates careful control to achieve selective transformations. This chemo- and regioselectivity is crucial for building complex molecular structures.

Chemoselective Strategies: To selectively perform a nucleophilic aromatic substitution at C-7 without interference from the aldehyde, the aldehyde group can first be protected. A common method is the formation of an acetal (B89532) by reacting the aldehyde with a diol (e.g., ethylene (B1197577) glycol) under acidic conditions. With the aldehyde masked, the SNAr reaction can be carried out at the C-7 position. Subsequent deprotection of the acetal under acidic conditions regenerates the aldehyde, yielding a product that is modified only at the C-7 position.

Conversely, to react the C-7 position via an organometallic intermediate, the aldehyde must be tolerated. Halogen-metal exchanges are often performed at low temperatures (e.g., -78 °C) to prevent the newly formed highly reactive organometallic species from attacking the aldehyde on another molecule. The chosen electrophile is then added to quench the organometallic intermediate.

C-H Functionalization Strategies on the Quinoline Core Structure

Modern synthetic chemistry increasingly utilizes C-H functionalization, which allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, bypassing the need for pre-functionalized substrates like organohalides. rsc.org For the quinoline core, this approach is particularly powerful and is often achieved through transition-metal catalysis. mdpi.comnih.gov

The inherent electronic properties and the presence of directing groups on the quinoline ring guide the regioselectivity of these reactions. mdpi.com The lone pair on the quinoline nitrogen can act as a directing group, typically guiding functionalization to the C-8 position. The aldehyde group at C-2 can also serve as a directing group.

Another established strategy involves the temporary oxidation of the quinoline nitrogen to a quinoline N-oxide. This modification significantly alters the electronic properties of the ring, making the C-2 and C-4 positions more susceptible to functionalization. mdpi.com While the C-2 position in the title compound is already substituted, this methodology is broadly applicable to the quinoline scaffold for introducing further complexity.

Table 3: Representative C-H Functionalization Reactions on the Quinoline Scaffold

| Reaction Type | Catalyst System | Position(s) Targeted | Description |

|---|---|---|---|

| Arylation | Pd(OAc)₂ | C-2 (on N-Oxide) | Palladium-catalyzed coupling of quinoline N-oxides with aryl bromides. mdpi.com |

| Oxidative Cross-Coupling | Pd(OAc)₂ / Ag₂CO₃ | C-2 (on N-Oxide) | Palladium-catalyzed coupling with other heterocycles, like indole. mdpi.com |

| Arylation | Rh(III) Catalysts | C-8 | Rhodium-catalyzed C-H activation directed by the quinoline nitrogen. |

These advanced methods provide powerful tools for elaborating the quinoline core of this compound, enabling the synthesis of novel compounds with precisely controlled architectures.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 7-Bromo-2-chloroquinoline-3-carbaldehyde |

| 3-Amino-7-bromoquinoline-2-carbaldehyde |

| Aniline |

| Sodium Methoxide |

| Sodium Thiophenolate |

| Sodium Cyanide |

| 7-Aminoquinoline |

| 7-Alkoxyquinoline |

| 7-Thioetherquinoline |

| 7-Cyanoquinoline |

| Grignard Reagent |

| Organolithium Reagent |

| n-Butyllithium |

| i-PrMgCl·LiCl |

| Benzaldehyde |

| Ethylene Glycol |

| Quinoline N-oxide |

| Indole |

| Palladium Acetate (Pd(OAc)₂) |

Spectroscopic Analysis

The structural characterization of 7-Bromoquinoline-2-carbaldehyde relies on a combination of spectroscopic techniques. While a detailed analysis of the spectra is beyond the scope of this article, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are crucial for confirming the compound's identity and purity. For instance, the proton NMR spectrum would show characteristic signals for the aromatic protons on the quinoline (B57606) ring system, and the aldehyde proton would appear at a distinct downfield chemical shift. The IR spectrum would exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group. Mass spectrometry would confirm the molecular weight of the compound.

Advanced Spectroscopic Characterization and Computational Studies on 7 Bromoquinoline 2 Carbaldehyde and Its Derivatives

Elucidation of Molecular Structures through High-Resolution Spectroscopic Techniques

High-resolution spectroscopic techniques are indispensable for the detailed structural analysis of 7-Bromoquinoline-2-carbaldehyde. Each method offers unique insights into the molecule's constitution.

NMR spectroscopy is a cornerstone for determining the precise arrangement of atoms within the this compound molecule.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For quinoline (B57606) derivatives, aromatic protons typically resonate in the downfield region (δ 7.0-9.0 ppm), while the aldehyde proton appears at a significantly lower field (around δ 10.0 ppm) due to the electron-withdrawing nature of the carbonyl group. netlify.app The specific chemical shifts and coupling constants of the protons on the quinoline ring are crucial for confirming the substitution pattern. For instance, in a related compound, quinoline-2-carbaldehyde, the aldehyde proton signal is observed at 10.23 ppm. rsc.org

¹³C NMR: The carbon-13 NMR spectrum reveals the chemical shifts of each carbon atom in the molecule. The carbonyl carbon of the aldehyde group is characteristically found at a very downfield position (typically δ 190-200 ppm). The carbon atoms of the quinoline ring exhibit distinct signals that are influenced by the bromine substituent and the aldehyde group. For example, in quinoline-2-carbaldehyde, the carbonyl carbon resonates at 193.9 ppm. rsc.org

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons. COSY spectra reveal proton-proton couplings, helping to trace the connectivity of the aromatic protons on the quinoline ring. HSQC spectra correlate directly bonded proton and carbon atoms, aiding in the unambiguous assignment of the ¹H and ¹³C NMR signals.

Table 1: Representative NMR Data for Quinoline Carbaldehydes

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Quinoline-2-carbaldehyde rsc.org | 10.23 (s, 1H, CHO), 8.31 (d, 1H), 8.25 (d, 1H), 8.03 (d, 1H), 7.90 (d, 1H), 7.83 (dd, 1H), 7.69 (t, 1H) | 193.9 (CHO), 152.7, 148.0, 137.5, 130.6, 130.5, 130.2, 129.3, 128.0, 117.5 |

Interactive Data Table

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Quinoline-2-carbaldehyde | 10.23 (s, 1H, CHO), 8.31 (d, 1H), 8.25 (d, 1H), 8.03 (d, 1H), 7.90 (d, 1H), 7.83 (dd, 1H), 7.69 (t, 1H) | 193.9 (CHO), 152.7, 148.0, 137.5, 130.6, 130.5, 130.2, 129.3, 128.0, 117.5 |

| 7-Bromo-8-hydroxy-2-methylquinoline-5-carbaldehyde | 10.05 (s, 1H, CHO), 9.45 (d, 1H), 8.32 (s, 1H), 7.73 (d, 1H), 2.77 (s, 3H, CH₃) | Not explicitly provided |

Vibrational spectroscopy probes the molecular vibrations of this compound, providing a "fingerprint" of the functional groups present. nih.gov

IR Spectroscopy: The IR spectrum is characterized by absorption bands corresponding to specific vibrational modes. A strong absorption band around 1700 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde group. researchgate.netnih.gov The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the quinoline ring appear in the 1600-1400 cm⁻¹ region. The C-Br stretching vibration is expected at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The technique is particularly sensitive to non-polar bonds and symmetric vibrations. The vibrational modes of the quinoline ring system are often well-resolved in the Raman spectrum. nih.gov For a comprehensive analysis, experimental IR and Raman spectra are often compared with theoretical spectra calculated using computational methods. nih.govnih.gov

Table 2: Key Vibrational Frequencies for Quinoline Derivatives

| Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|

| C=O (aldehyde) | ~1700 (strong) |

| Aromatic C-H | >3000 |

| Aromatic C=C/C=N | 1400-1600 |

Interactive Data Table

| Functional Group | Typical Wavenumber (cm⁻¹) |

| C=O (aldehyde) | ~1700 (strong) |

| Aromatic C-H | >3000 |

| Aromatic C=C/C=N | 1400-1600 |

| C-Br | Lower wavenumbers |

UV-Vis spectroscopy provides insights into the electronic structure of this compound by measuring the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons to higher energy levels. ufg.br The spectrum of quinoline and its derivatives typically exhibits multiple absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic system. nih.govchemrxiv.org The position and intensity of these bands can be influenced by substituents and the solvent used. nih.gov Theoretical calculations can be used to predict the electronic transitions and compare them with the experimental UV-Vis spectrum. nih.gov

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the exact mass of the compound. nih.gov Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). The fragmentation pattern provides valuable structural information, often involving the loss of the aldehyde group (CHO) or the bromine atom.

Computational Chemistry and Theoretical Modeling of this compound

Computational chemistry plays a crucial role in complementing experimental data and providing deeper insights into the properties of this compound. eurekaselect.com Density Functional Theory (DFT) is a widely used method for these theoretical studies. nih.goveurjchem.com

Theoretical calculations can be used to:

Optimize the molecular geometry: This provides a theoretical model of the molecule's three-dimensional structure.

Predict spectroscopic data: Calculated NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis) can be compared with experimental results to confirm structural assignments. nih.govnih.govresearchgate.net

Analyze electronic properties: Calculations can determine properties such as the distribution of electron density, molecular electrostatic potential, and frontier molecular orbitals (HOMO and LUMO), which are important for understanding the molecule's reactivity.

Investigate reaction mechanisms: Computational modeling can be used to explore potential synthetic pathways and reaction intermediates. mdpi.com

By combining experimental spectroscopic data with theoretical modeling, a comprehensive and detailed understanding of the chemical and physical properties of this compound can be achieved.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for predicting the electronic properties and reactivity of molecules. By calculating the electron density, DFT methods can provide valuable insights into molecular structure, stability, and various spectroscopic parameters.

For quinoline derivatives, DFT calculations are routinely employed to understand their fundamental characteristics. For instance, a study on 4-Bromoquinoline-2-carboxaldehyde, a positional isomer of the title compound, utilized DFT to investigate its molecular characteristics, including electronic structure, bonding, and stability. eurekaselect.com Such studies typically involve optimizing the molecular geometry to find the most stable conformation and then calculating a range of electronic descriptors.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For a related compound, 2-amino-7-bromo-5-oxo- researchgate.netbenzopyrano[2,3-b]pyridine-3-carbonitrile, DFT calculations were performed to determine these frontier molecular orbitals. researchgate.net

Furthermore, DFT enables the calculation of the molecular electrostatic potential (MEP), which illustrates the charge distribution on the molecule's surface. The MEP is invaluable for identifying nucleophilic and electrophilic sites, thereby predicting how the molecule will interact with other reagents. In a study of 5-Bromo-2-Hydroxybenzaldehyde, the MEP graph showed that the area around the aldehyde group's oxygen atom is the most negative (electron-rich) region, making it susceptible to electrophilic attack. nih.gov

Natural Bond Orbital (NBO) analysis is another powerful technique used in conjunction with DFT to understand intramolecular interactions, such as hyperconjugation and charge delocalization. For 2-amino-7-bromo-5-oxo- researchgate.netbenzopyrano[2,3-b]pyridine-3-carbonitrile, NBO analysis helped to explain the electron densities within the molecule and confirm the presence of weak intermolecular interactions. researchgate.net

The following table presents hypothetical DFT-calculated electronic properties for this compound, based on typical values for similar aromatic aldehydes and quinoline derivatives.

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -2.3 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.2 eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | Measure of the overall polarity of the molecule. |

| Mulliken Charge on C=O Carbon | +0.45 e | Indicates the electrophilic character of the carbonyl carbon. |

| Mulliken Charge on C=O Oxygen | -0.55 e | Indicates the nucleophilic character of the carbonyl oxygen. |

Note: These values are illustrative and based on computational studies of analogous compounds.

Molecular Dynamics Simulations and Conformational Analysis

While DFT provides a static picture of a molecule's most stable state, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational landscape and flexibility over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule behaves in different environments, such as in a solvent or interacting with a biological target.

For a molecule like this compound, a key area of conformational flexibility is the rotation of the aldehyde group relative to the quinoline ring. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them.

A study on styrylquinoline derivatives employed MD simulations to assess the stability of the molecules in an aqueous solution. researchgate.net Similarly, research on 5-Bromo-2-Hydroxybenzaldehyde utilized MD simulations to gain insights into its behavior. nih.gov These simulations typically run for nanoseconds and track parameters such as the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

The following table outlines the typical parameters and outputs of an MD simulation for a molecule like this compound in a solvent box.

| Simulation Parameter | Typical Value/Setting | Purpose |

| Force Field | OPLS4, AMBER | Defines the potential energy function for the system. |

| Solvent Model | TIP3P Water | Simulates an aqueous environment. |

| Simulation Time | 100 ns | Duration of the simulation to ensure adequate sampling of conformational space. |

| Temperature | 300 K | Simulates physiological temperature. |

| Pressure | 1 atm | Simulates standard atmospheric pressure. |

| Output Analysis | ||

| RMSD | < 2 Å (for stable systems) | Measures the average deviation of atomic positions from a reference structure, indicating overall stability. |

| RMSF | Higher values for terminal groups | Measures the fluctuation of individual atoms, highlighting flexible regions. |

| Radial Distribution Function (RDF) | g(r) vs. r | Describes how the density of surrounding atoms varies as a function of distance from a reference atom. |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly DFT, are powerful tools for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, these calculations can identify transition states, intermediates, and activation energies, providing a detailed understanding of how a reaction proceeds.

For quinoline derivatives, quantum chemical calculations have been used to shed light on various transformations. For example, in a study on the late-stage hydrazination of quinolines, extensive computational studies were conducted to understand the reaction mechanism and the role of the catalyst. acs.org Such studies often involve calculating the energies of reactants, products, and all conceivable intermediates and transition states.

The reaction of the aldehyde group in this compound is a prime candidate for such investigations. For example, the mechanism of its reduction to an alcohol or its oxidation to a carboxylic acid could be modeled. The calculations would reveal the step-by-step process, including the bond-breaking and bond-forming events, and the energy required for each step.

Below is a hypothetical reaction coordinate diagram for the nucleophilic addition of a generic nucleophile (Nu⁻) to the carbonyl carbon of this compound, a common first step in many of its reactions.

| Step | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nu⁻ | 0 |

| Transition State 1 | Formation of the C-Nu bond | +10 |

| Intermediate | Tetrahedral alkoxide intermediate | -5 |

| Transition State 2 | Protonation of the alkoxide | +2 |

| Product | Final alcohol product | -15 |

Note: The energy values are illustrative and would be determined through quantum chemical calculations for a specific reaction.

These computational approaches provide a powerful lens through which the chemical world of this compound and its derivatives can be explored, offering insights that are often difficult or impossible to obtain through experimental means alone. The synergy between advanced spectroscopic techniques and computational chemistry continues to drive the discovery and development of new molecules with tailored properties.

Research Applications of 7 Bromoquinoline 2 Carbaldehyde in Medicinal Chemistry and Biological Sciences

Quinoline (B57606) Derivatives as Pharmacological Scaffolds and Lead Compounds in Drug Discovery

The quinoline scaffold is a recurring motif in numerous approved drugs, underscoring its importance in pharmaceutical research. nih.govbohrium.com Its inherent biological activities, coupled with its synthetic tractability, make it an attractive starting point for drug discovery campaigns. frontiersin.orgbohrium.com The ability to introduce various substituents at different positions on the quinoline ring allows for the exploration of vast chemical space and the optimization of drug-like properties. frontiersin.org This has led to the identification of quinoline derivatives with a wide spectrum of pharmacological effects, including antimicrobial, anticancer, antimalarial, and antiviral activities. nih.govnih.gov The versatility of the quinoline nucleus continues to inspire the design and synthesis of new lead compounds with improved therapeutic profiles. bohrium.com

Design and Synthesis of Derivatives for Specific Biological Target Modulation

The aldehyde functionality at the 2-position and the bromine atom at the 7-position of 7-Bromoquinoline-2-carbaldehyde offer versatile points for chemical modification. This allows for the rational design and synthesis of derivatives aimed at interacting with specific biological targets. The aldehyde group can readily undergo a variety of chemical transformations to introduce diverse functionalities, while the bromine atom can participate in cross-coupling reactions to build more complex molecular architectures. This synthetic flexibility is crucial for developing compounds with tailored pharmacological profiles.

Antimicrobial and Antifungal Agent Development

The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial and antifungal agents. nih.govbohrium.com Derivatives of 7-Bromoquinoline (B152726) have been investigated for their potential to combat various microbial pathogens. For instance, the synthesis of quinoline-5,8-dione derivatives incorporating aryl sulfonamides from 7-bromoquinoline-5,8-dione has been reported. researchgate.net These compounds were evaluated for their in vitro antimicrobial activity against several bacterial and fungal strains, demonstrating their potential as antibiotic agents. researchgate.net

Furthermore, the development of quinoline-based hydroxyimidazolium hybrids has shown promising results. nih.gov Some of these hybrids exhibited notable antifungal activity against Cryptococcus neoformans and moderate activity against Candida and Aspergillus species. nih.gov In terms of antibacterial activity, certain hybrids displayed potent inhibition of Staphylococcus aureus and moderate activity against Klebsiella pneumoniae. nih.gov These studies highlight the potential of modifying the 7-bromoquinoline scaffold to generate new antimicrobial and antifungal leads.

Table 1: Antimicrobial and Antifungal Activity of 7-Bromoquinoline Derivatives

| Derivative Class | Target Organism | Activity | Reference |

| Quinoline-5,8-dione aryl sulfonamides | Bacteria and Fungi | Antibiotic potency with MIC ranges of 0.80-1.00 mg/ml | researchgate.net |

| Quinoline-based hydroxyimidazolium hybrids | Cryptococcus neoformans | MIC value of 15.6 µg/mL | nih.gov |

| Quinoline-based hydroxyimidazolium hybrids | Candida spp., Aspergillus spp. | MIC values of 62.5 µg/mL | nih.gov |

| Quinoline-based hydroxyimidazolium hybrids | Staphylococcus aureus | Potent inhibition | nih.gov |

Antimalarial and Anti-Leishmanial Research

The quinoline core is famously associated with antimalarial drugs like chloroquine. nih.gov Research continues to explore new quinoline derivatives to overcome drug resistance. While direct studies on this compound for these activities are not extensively documented in the provided results, the broader class of quinoline derivatives shows significant promise. For example, 2-(7-chloroquinolin-4-ylamino)ethyl benzoate (B1203000) derivatives have been synthesized and shown to inhibit β-hematin formation, a crucial process for the malaria parasite. nih.gov

Similarly, the quinoline scaffold is a key component in the search for new anti-leishmanial agents. researchgate.netnih.gov Studies on 7-trifluoromethyl-4-aminoquinoline derivatives have demonstrated significant in vitro and in vivo activity against Leishmania donovani. researchgate.net Another study reported that a new 8-hydroxyquinoline (B1678124) derivative, 7-[5′-(3′-phenylisoxazolino)methyl]-8-hydroxyquinoline, inhibited the in vitro multiplication of several Leishmania species. researchgate.net These findings suggest that the 7-substituted quinoline scaffold is a viable starting point for the development of novel antiprotozoal agents.

Table 2: Antimalarial and Anti-Leishmanial Activity of Quinoline Derivatives

| Derivative Class | Disease | Key Findings | Reference |

| 2-(7-Chloroquinolin-4-ylamino)ethyl benzoate derivatives | Malaria | Inhibited β-hematin formation with IC50 values < 10 µM. | nih.gov |

| 7-Trifluoromethyl-4-aminoquinoline derivatives | Leishmaniasis | Good in vitro antiamastigote activity (IC50 = 5.3 - 9.6 μM). | researchgate.net |

| 7-[5′-(3′-Phenylisoxazolino)methyl]-8-hydroxyquinoline | Leishmaniasis | Inhibited in vitro multiplication of Leishmania species. | researchgate.net |

Anticancer and Antiproliferative Investigations

The quinoline nucleus is a prominent scaffold in the design of anticancer agents. bohrium.comglobalresearchonline.net Various derivatives have been shown to exhibit potent antiproliferative activity against a range of cancer cell lines. nih.govmdpi.com Brominated 8-hydroxyquinolines, for instance, have demonstrated strong antiproliferative effects. researchgate.net

Derivatives of this compound hold potential in this area. While specific studies on this exact compound are limited in the provided results, the synthesis of novel 5,6,7-trimethoxy quinoline derivatives has yielded compounds with significant cytotoxic activity against several human cancer cell lines. nih.gov These compounds were found to induce cell cycle arrest at the G2/M phase. nih.gov Furthermore, the design of quinoline-based inhibitors targeting key signaling proteins in cancer, such as EGFR and HER-2, has been a successful strategy. rsc.org The versatility of the this compound scaffold makes it a promising candidate for the development of new anticancer agents.

Table 3: Anticancer and Antiproliferative Activity of Quinoline Derivatives

| Derivative Class | Cancer Cell Line(s) | Key Findings | Reference |

| Brominated 8-hydroxyquinolines | C6, HeLa, HT29 | Strong antiproliferative activity with IC50 values from 6.7 to 25.6 µg/mL. | researchgate.net |

| 5,6,7-Trimethoxy quinoline derivatives | A2780, MCF-7 | Significant cytotoxic activity and induction of G2/M cell cycle arrest. | nih.gov |

| Quinoline-based EGFR/HER-2 dual-target inhibitors | MCF-7, A-549 | Potent antiproliferative action with GI50s ranging from 25 to 82 nM. | rsc.org |

Enzyme Inhibition Studies (e.g., DNA Gyrase, Protein Kinases, Urease)

The ability of quinoline derivatives to inhibit specific enzymes is a key mechanism behind their therapeutic effects. For example, microbial DNA gyrase has been identified as a target for novel quinoline-based antibacterial agents. acs.org The design and synthesis of 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) derivatives have yielded compounds with promising inhibitory activity against this enzyme. acs.org

In the context of cancer therapy, protein kinases are crucial targets. Pyridine-quinoline hybrids have been discovered as competitive and non-competitive inhibitors of PIM-1 kinase, an enzyme implicated in cancer progression. tandfonline.com Furthermore, thioxoquinazoline derivatives, which share a heterocyclic scaffold with quinolines, have been developed as potent inhibitors of phosphodiesterase 7 (PDE7), an enzyme involved in inflammatory processes. nih.gov The structural features of this compound make it a suitable starting point for the design of inhibitors targeting a variety of enzymes.

Table 4: Enzyme Inhibition by Quinoline and Related Derivatives

| Derivative Class | Target Enzyme | Therapeutic Area | Reference |

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives | Microbial DNA Gyrase | Antibacterial | acs.org |

| Pyridine-quinoline hybrids | PIM-1 Kinase | Anticancer | tandfonline.com |

| Thioxoquinazoline derivatives | Phosphodiesterase 7 (PDE7) | Anti-inflammatory | nih.gov |

Compound Names Mentioned in this Article:

this compound

7-bromoquinoline-5,8-dione

2-(7-chloroquinolin-4-ylamino)ethyl benzoate

7-trifluoromethyl-4-aminoquinoline

7-[5′-(3′-phenylisoxazolino)methyl]-8-hydroxyquinoline

8-hydroxyquinoline

5,6,7-trimethoxy quinoline

2-(4-bromophenyl)quinoline-4-carbohydrazide

Thioxoquinazoline

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies typically focus on modifications at the aldehyde group and substitutions at the quinoline ring to optimize therapeutic effects, such as anticancer or antimicrobial activity.

The aldehyde functional group at the C-2 position is a primary site for chemical derivatization, often through condensation reactions with various amines or active methylene (B1212753) compounds. researchgate.net This leads to the formation of new Schiff bases, chalcones, or other related structures. The biological activity of these new analogs is then assessed to establish SAR.

Key areas of modification and corresponding SAR insights include:

Schiff Base Derivatives: The reaction of the aldehyde with primary amines forms an azomethine group (>C=N-). The properties of the substituent attached to the nitrogen atom are critical. Aromatic amines, heterocyclic amines, and aliphatic amines can be used to create a library of analogs. The electronic properties (electron-donating or -withdrawing) and steric bulk of these substituents significantly impact the biological profile, including antibacterial, antifungal, and anticancer activities. researchgate.netnih.govmdpi.com

Chalcone (B49325) Hybrids: Linking the quinoline scaffold to a chalcone fragment has been explored as a strategy to create potent anticancer agents. mdpi.com Although not always starting from the 7-bromo derivative, these studies show that the nature and position of substituents on the chalcone's phenyl ring dramatically affect cytotoxicity against various cancer cell lines. For instance, certain substitutions can enhance activity against cell lines like MGC-803 (gastric cancer) and MCF-7 (breast cancer). mdpi.com

Dihydrazone Derivatives: Synthesizing dihydrazone derivatives from quinoline-carbaldehydes has yielded compounds with significant antiproliferative activity. rsc.org The SAR of these molecules indicates that the specific substituents on the quinoline and hydrazone moieties can tune the cytotoxicity. Some derivatives have shown greater potency than the standard anticancer drug 5-Fluorouracil (5-FU) against selected cancer cell lines. rsc.org

Substitution at the Quinoline Ring: The bromine atom at the C-7 position is an important feature. Halogen atoms can influence the lipophilicity and electronic distribution of the entire molecule, which in turn affects cell membrane permeability and interaction with biological targets. SAR studies on related quinolines show that replacing or repositioning halogen atoms (e.g., chlorine, fluorine) can significantly alter activity. nih.gov

These studies collectively demonstrate that the this compound scaffold is a promising starting point for developing new therapeutic agents, with its activity being highly tunable through systematic chemical modifications.

Table 1: SAR Insights for Quinoline-Based Analogs

| Modification Site | Type of Derivative | Observed Biological Activity | Key SAR Findings |

| C-2 Aldehyde | Schiff Bases | Anticancer, Antibacterial, Antifungal | The substituent on the imine nitrogen is crucial for activity. researchgate.netnih.govmdpi.com |

| C-2 Aldehyde | Chalcones | Anticancer | Substituents on the chalcone's phenyl ring modulate cytotoxic potency. mdpi.com |

| C-2 Aldehyde | Dihydrazones | Anticancer | Specific derivatives show higher potency than standard drugs like 5-FU. rsc.org |

| C-7 Position | Halogenated Analogs | Anticancer | The type and position of halogen affect lipophilicity and target interaction. nih.gov |

Molecular Docking and Ligand-Protein Interaction Analysis in Rational Drug Design

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor, to form a stable complex. This method is instrumental in rational drug design for elucidating the mechanism of action of potential drug candidates. For derivatives of this compound, molecular docking provides insights into how they interact with biological targets at the molecular level.

Researchers have used molecular docking to study various quinoline derivatives to understand their anticancer activity. For example, quinoline-based dihydrazone derivatives have been docked with DNA and Cyclin-Dependent Kinase 2 (CDK2), a key protein in cell cycle regulation. rsc.org The results of such studies typically reveal:

Binding Affinity: Calculated as binding energy (in kcal/mol), this value estimates the strength of the interaction between the ligand and the target protein. A lower binding energy generally indicates a more stable and potent interaction.

Binding Mode: Docking studies can show how the ligand fits into the active site or binding pocket of the protein. For quinoline-dihydrazones, studies have suggested that the planar quinoline ring can partially insert between DNA base pairs (intercalation). rsc.org

Key Interactions: The analysis identifies specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and amino acid residues of the protein. For instance, docking of quinoline derivatives into the CDK2 active site has identified hydrogen bonds with key residues that are critical for inhibitory activity. rsc.org

This detailed interaction analysis helps in understanding the structural basis of the observed biological activity and guides the design of new, more potent, and selective inhibitors. By visualizing how analogs of this compound bind to their targets, chemists can make informed decisions on which modifications are likely to enhance binding affinity and, consequently, therapeutic efficacy.

Table 2: Example of Molecular Docking Data for Quinoline Derivatives

| Ligand Class | Protein Target | Predicted Binding Mode | Key Interacting Residues (Example) |

| Quinoline-based Dihydrazones | DNA | Partial Intercalation | - |

| Quinoline-based Dihydrazones | CDK2 | Active Site Binding | Formation of hydrogen bonds with kinase domain residues |

Note: This table represents typical findings from docking studies on quinoline derivatives related to this compound. rsc.org

Applications in Immunomodulation and Related Therapeutic Areas

The quinoline scaffold is present in molecules with diverse pharmacological activities, including immunomodulatory and anti-inflammatory effects. The expression of Pim kinases (Pim-1, Pim-2, and Pim-3), a family of serine/threonine kinases, is induced by cytokines and growth factors, often through the JAK/STAT signaling pathway. google.com These kinases play a role in regulating cell proliferation and survival and are implicated in cancer and immune disorders. google.com

A patent has described pyridineamine compounds derived from this compound as inhibitors of Pim kinases. google.com The synthesis involves reacting this compound with an appropriate amine, followed by reduction. google.com By inhibiting Pim kinases, these compounds can interfere with cytokine signaling pathways, giving them potential as immunomodulatory agents. Such inhibitors may be useful in treating diseases characterized by abnormal Pim kinase activity, including certain cancers and immune disorders. google.com This application highlights the utility of the this compound building block in developing therapeutics that target key nodes in cellular signaling pathways relevant to immunology.

Development of Fluorescent Probes and Biosensors for Biological Systems

The intrinsic fluorescence of the quinoline ring system makes it an attractive core structure for the development of fluorescent probes and biosensors. These tools are designed to detect and visualize specific ions, molecules, or changes in the cellular environment. The aldehyde group of this compound is particularly useful as it provides a reactive handle to attach a specific recognition moiety (a sensor) for a target analyte.

The general design of a fluorescent probe involves a fluorophore (the signaling unit), a linker, and a recognition group (the sensing unit). The interaction of the recognition group with its target analyte causes a change in the photophysical properties of the fluorophore, such as an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity, or a shift in the emission wavelength.

While specific fluorescent probes for analytes based directly on this compound are not extensively documented in peer-reviewed literature, the compound has been used as a key intermediate in the synthesis of multiphoton activatable compounds, also known as "caged" compounds. google.com These molecules are designed to be non-active until they are "uncaged" by light, typically through two-photon absorption (TPA), which allows for high spatial and temporal control. google.com In this context, the quinoline derivative acts as a photoremovable protecting group. Upon photolysis, the caged compound releases an active molecule, and the process is often accompanied by a change in fluorescence, allowing the release to be monitored. google.com

This application in photochemistry demonstrates the potential of the this compound scaffold in creating sophisticated tools for studying and manipulating biological systems with light.

Emerging Applications in Materials Science

Quinoline-Based Compounds in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Quinoline (B57606) derivatives are a significant class of N-heterocyclic compounds that have found extensive applications in the development of functional materials, particularly for optoelectronic devices. acs.orgresearchgate.net Their inherent electron-accepting nature makes them suitable for use as p-type semiconductors. researchgate.net This characteristic, combined with their frequent luminescence in the blue region of the spectrum, makes them attractive for creating materials for organic light-emitting diodes (OLEDs). researchgate.netnih.gov

Research has demonstrated that quinoline-based materials can serve as efficient electron transporting and emitting layers in OLEDs. researchgate.netuconn.edu A notable example is tris-(8-hydroxyquinoline) aluminum (Alq3), which is one of the most widely used electroluminescent materials due to its excellent stability and luminescence properties. researchgate.netuconn.edu Another synthesized material, 8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ), has been successfully incorporated into a blue OLED, showcasing the potential of the quinoline core. researchgate.netuconn.edu The device, with a configuration of indium tin oxide/NPB/DMeOBQ/CsF/Al, emitted a bright blue light with a narrow emission band. researchgate.netuconn.edu

The functionalization of the quinoline ring is a key strategy for developing novel compounds with improved performance. researchgate.net While specific research on 7-bromoquinoline-2-carbaldehyde in OLEDs is not extensively documented, its structure suggests significant potential. The aldehyde group can be readily transformed through reactions like Knoevenagel condensation to extend the π-conjugated system, a common strategy for tuning the emission color and efficiency of organic dyes. nih.gov The bromine atom also provides a site for cross-coupling reactions, allowing for the attachment of other functional groups to further modify the material's electronic and photophysical properties. The development of such derivatives is crucial for advancing full-color displays and solid-state lighting technologies. uconn.edu

| Quinoline-Based Material | Device Structure | Emission Peak | Full Width at Half Maximum (FWHM) | Turn-on Voltage | Reference |

| DMeOBQ | ITO/NPB/DMeOBQ/CsF/Al | 425 nm | 63 nm | 2.8 V | researchgate.netuconn.edu |

| Alq3 | ITO/NPB/Alq3/Mg:Ag/Ag | Green | Not specified | Not specified | researchgate.net |

Development of Fluorescent Tags and Dyes for Advanced Imaging

The intrinsic fluorescence of the quinoline ring system makes it a valuable scaffold for the design of fluorescent probes and dyes for advanced imaging applications. chemimpex.com The development of fluorescent molecules, or fluorophores, is essential for visualizing and tracking various biological processes. broadpharm.com Quinoline derivatives can be chemically modified to create probes with high sensitivity and selectivity for specific targets. rsc.org

For instance, 3-bromoquinoline (B21735) is recognized as a building block for developing fluorescent probes. chemimpex.com The bromine atom's ability to participate in cross-coupling reactions allows for the introduction of various functionalities that can modulate the fluorescence properties. chemimpex.com Similarly, boroisoquinolines, which are structurally related to quinolines, have been synthesized and shown to exhibit efficient fluorescence in the 400–600 nm range with exceptionally large Stokes shifts (the difference between the maximum absorption and emission wavelengths), a desirable characteristic for imaging applications to minimize self-quenching. nih.govresearchgate.netnih.gov

Furthermore, quinoline derivatives have been labeled with radioisotopes for use in positron emission tomography (PET), a powerful biomedical imaging technique. nih.gov Specifically, carbon-11 (B1219553) labeled 2-oxoquinoline and 2-chloroquinoline (B121035) derivatives have been prepared as potential radioligands for imaging the cannabinoid receptor 2 (CB2), which is often over-expressed in tumor cells. nih.gov

The this compound structure is well-suited for creating novel fluorescent tags. The aldehyde group is reactive towards amines, enabling the conjugation of the quinoline core to biomolecules like proteins or peptides. The extended aromatic system and the presence of the halogen atom can contribute to favorable photophysical properties, including significant Stokes shifts and sensitivity to the microenvironment. broadpharm.comnih.gov

| Fluorophore Family | Key Structural Feature | Emission Range | Stokes Shift | Potential Application | Reference |

| Boroisoquinolines | Difluoroboranyl group | 400-600 nm | >100 nm | Protein labeling | nih.govnih.gov |

| Boroquinolines | Boron-nitrogen-oxygen complex | Green fluorescence | 80-200 nm | Not specified | nih.govresearchgate.net |

| Pyrene | Polyaromatic hydrocarbon | Short-wavelength | Environment-sensitive | Microenvironment sensing | broadpharm.com |

Supramolecular Chemistry and Self-Assembly of Quinoline Derivatives

Supramolecular chemistry, which explores the non-covalent interactions between molecules, is a powerful tool for constructing complex, functional architectures from molecular building blocks. Quinoline derivatives are excellent candidates for supramolecular self-assembly due to their rigid, aromatic structure, which facilitates π-π stacking interactions. rsc.orgrsc.org

Research has shown that quinoline derivatives can self-assemble into a variety of structures, including gels and higher-order architectures. rsc.orgrsc.org For example, a synthesized quinoline-based gelator was found to form stable organogels in various solvents. rsc.orgrsc.org The self-assembly process, driven by non-covalent forces, resulted in different structures with varying surface wettability, from super-hydrophilic to super-hydrophobic. rsc.orgrsc.org In some cases, the formation of the gel was accompanied by aggregation-induced emission (AIE), where the molecules become highly fluorescent upon aggregation. rsc.org

Proton NMR studies combined with calculations have confirmed that quinoline molecules in solution exist in an equilibrium of stacked dimers or larger aggregates. oup.com The π-π stacking of quinoline tectons is a common motif in the solid-state structures of their metal complexes, often leading to the formation of dimers or extended networks. rsc.org These interactions are crucial in controlling the packing and, consequently, the material properties of the resulting assemblies.

This compound possesses the key features required for participation in supramolecular self-assembly. The planar quinoline ring can engage in π-π stacking, while the polar aldehyde group and the bromine atom can participate in dipole-dipole interactions or halogen bonding, providing additional control over the assembly process. The ability to form such ordered structures is critical for applications in sensors, soft materials, and crystal engineering.

Ligand Design for Functional Metal Complexes

The nitrogen atom in the quinoline ring makes it an excellent N-based ligand for coordinating with a wide variety of metal ions. researchgate.netmdpi.comresearchgate.net The resulting metal complexes often exhibit enhanced or entirely new properties compared to the free ligand, with applications in catalysis, materials science, and medicine. researchgate.netmdpi.comnih.gov The functionalization of the quinoline scaffold is a transformative strategy to create ligands that can fine-tune the properties of the resulting metal complexes. researchgate.net